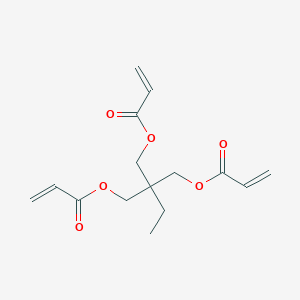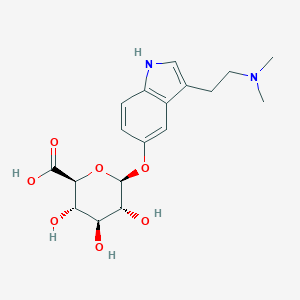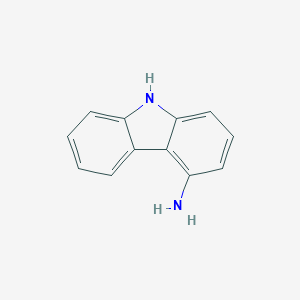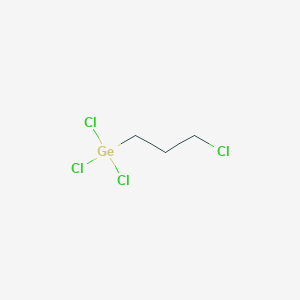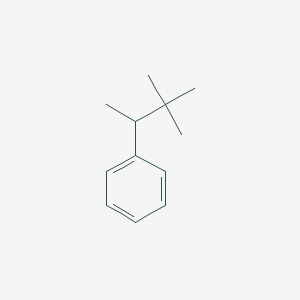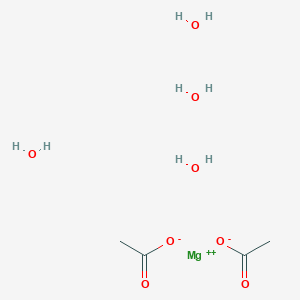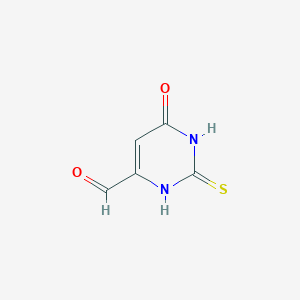
Neodymhydroxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium hydroxide is an inorganic compound with the chemical formula Nd(OH)₃. It is a rare earth hydroxide that appears as a rose-colored solid. This compound is insoluble in water and is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Wissenschaftliche Forschungsanwendungen
Neodymium hydroxide has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Neodymium hydroxide, also known as Neodymium trihydroxide, is an inorganic compound with the chemical formula Nd(OH)3 . It is primarily used in various industrial applications, such as catalysts, optical materials, and rare earth element extraction . The primary targets of Neodymium hydroxide are these industrial processes where it plays a crucial role in facilitating chemical reactions or enhancing material properties.
Mode of Action
Neodymium hydroxide interacts with its targets through chemical reactions. For instance, it can react with acid to produce neodymium salts . This reaction can be represented as follows:
Nd(OH)3+3H+→Nd3++3H2ONd(OH)_3 + 3H^+ \rightarrow Nd^{3+} + 3H_2O Nd(OH)3+3H+→Nd3++3H2O
This shows that Neodymium hydroxide can donate its hydroxide ions to an acid, resulting in the formation of water and a neodymium ion .
Biochemical Pathways
For example, in the presence of acids, it can undergo a reaction to form neodymium salts . These salts can then be used in various applications, including the production of catalysts and optical materials .
Result of Action
The result of Neodymium hydroxide’s action largely depends on the context of its use. In industrial applications, its reactions can lead to the production of various useful materials, such as neodymium salts . These salts can then be used to produce catalysts, optical materials, and other products .
Action Environment
The action of Neodymium hydroxide can be influenced by various environmental factors. For example, the presence of acids can trigger its reaction to form neodymium salts . Additionally, the solubility of neodymium is mostly controlled by the hydroxyl ion concentration and decreases as pCH+ increases . Therefore, the pH of the environment can significantly impact the behavior and efficacy of Neodymium hydroxide.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Neodymium hydroxide can be synthesized through the reaction of neodymium(III) nitrate with ammonia water. The reaction proceeds as follows: [ \text{Nd(NO}_3\text{)}_3 + 3 \text{NH}_3 \cdot \text{H}_2\text{O} \rightarrow \text{Nd(OH)}_3 \downarrow + 3 \text{NH}_4\text{NO}_3 ] In this process, a solution of neodymium(III) nitrate is mixed with ammonia water at a controlled rate, and polyethylene glycol is used to maintain the pH. The resulting neodymium trihydroxide precipitates out as a fine powder .
Industrial Production Methods: Industrial production of neodymium trihydroxide typically involves similar chemical reactions but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated pH control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Neodymium hydroxide undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with acids to form neodymium salts. For example: [ \text{Nd(OH)}_3 + 3 \text{H}^+ \rightarrow \text{Nd}^{3+} + 3 \text{H}_2\text{O} ]
Complexation Reactions: It can form complexes with various ligands, which are useful in different chemical processes.
Common Reagents and Conditions:
Acids: Hydrochloric acid, acetic acid, and other common acids are used to react with neodymium trihydroxide.
Ligands: Amino-carbohydrates and other complexing agents are used in complexation reactions.
Major Products:
Neodymium Salts: Such as neodymium acetate, formed by reacting neodymium trihydroxide with acetic acid: [ \text{Nd(OH)}_3 + 3 \text{CH}_3\text{COOH} \rightarrow \text{Nd(CH}_3\text{COO)}_3 + 3 \text{H}_2\text{O} ]
Vergleich Mit ähnlichen Verbindungen
- Praseodymium Trihydroxide (Pr(OH)₃)
- Samarium Trihydroxide (Sm(OH)₃)
- Lanthanum Trihydroxide (La(OH)₃)
Neodymium hydroxide stands out due to its specific electronic configuration, which imparts unique magnetic and catalytic properties .
Eigenschaften
CAS-Nummer |
16469-17-3 |
|---|---|
Molekularformel |
H6NdO3 |
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
neodymium;trihydrate |
InChI |
InChI=1S/Nd.3H2O/h;3*1H2 |
InChI-Schlüssel |
UPTOIZXCUOTQBY-UHFFFAOYSA-N |
SMILES |
[OH-].[OH-].[OH-].[Nd+3] |
Kanonische SMILES |
O.O.O.[Nd] |
Key on ui other cas no. |
16469-17-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


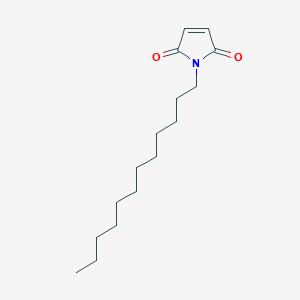
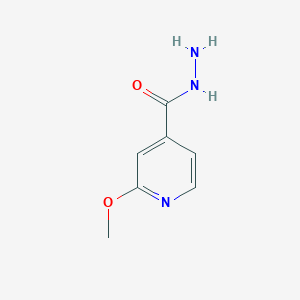

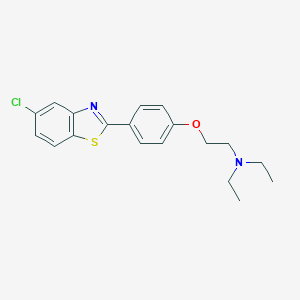
![N,N-Diethylbenzo[c]cinnolin-2-amine](/img/structure/B99712.png)

